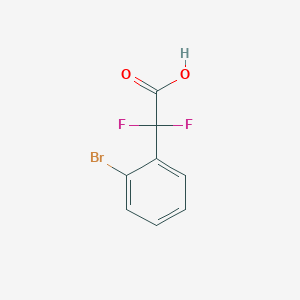

2-(2-Bromophenyl)-2,2-difluoroacetic acid

Descripción general

Descripción

“2-(2-Bromophenyl)-2,2-difluoroacetic acid” is a chemical compound that is used as a starting reagent in the synthesis of various other compounds . It is almost white to light beige in color and appears as crystals or powder .

Synthesis Analysis

The synthesis of “2-(2-Bromophenyl)-2,2-difluoroacetic acid” involves several steps. It has been used as a starting reagent in the synthesis of 8-methoxy-2-tetralone and in the preparation of di-and tri-substituted 2-oxopiperazines on solid support .Molecular Structure Analysis

The molecular structure of “2-(2-Bromophenyl)-2,2-difluoroacetic acid” is complex. In the crystal, two pairs of O-H⋯O hydrogen bonds connect the molecules into inversion dimers. In addition, weak C-H⋯F hydrogen bonds link the dimers into a two-dimensional network parallel to (10-4) .Chemical Reactions Analysis

The chemical reactions involving “2-(2-Bromophenyl)-2,2-difluoroacetic acid” are diverse. For instance, it has been used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Bromophenyl)-2,2-difluoroacetic acid” include a molecular weight of 215.04 g/mol . It is almost white to light beige in color and appears as crystals or powder .Aplicaciones Científicas De Investigación

Radical Reaction Synthesis

2-(2-Bromophenyl)-2,2-difluoroacetic acid has been used in radical reactions for synthesizing organic compounds. For instance, ethyl/methyl 2-bromo-2,2-difluoroacetate, a related compound, was utilized in radical additions to vinyl ethers. This methodology was applied in the synthesis of 3,3-difluoro-GABA, indicating its potential in creating new compounds with specified characteristics (Kondratov et al., 2015).

One-Pot Synthesis of Heterocycles

This compound has been integral in the one-pot synthesis of benzimidazole, benzoxazole, and benzothiazole derivatives, showcasing its versatility in creating complex heterocyclic structures (Feng-Yan Ge et al., 2007).

Preparation of Novel Compounds

It is also used in the preparation of novel compounds such as 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos), demonstrating its utility in the synthesis of complex organic molecules (Wong et al., 2017).

Synthesis of Difluorinated Pseudopeptides

The acid plays a role in the synthesis of difluorinated pseudopeptides, a class of compounds with potential therapeutic applications, by acting as a carboxylic acid in specific reactions (Gouge et al., 2004).

Antibacterial Compound Synthesis

Its derivatives have been used as starting materials for synthesizing a series of heterocyclic compounds with expected antibacterial activities, highlighting its relevance in pharmaceutical research (El-Hashash et al., 2015).

Synthesis of Difluoroallenes

It has facilitated the synthesis of 1,1-difluoroallenes, demonstrating its utility in creating structurally unique organic molecules (Yokota et al., 2009).

Direcciones Futuras

The future directions for “2-(2-Bromophenyl)-2,2-difluoroacetic acid” could involve its use in the synthesis of new compounds. For instance, it could be used in the synthesis of triarylamine-based dyes for p-type dye-sensitized solar cells . The development of new synthesis methods could also improve the efficiency and cost-effectiveness of producing this compound .

Propiedades

IUPAC Name |

2-(2-bromophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUGEFZIOIIHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-2,2-difluoroacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B1376432.png)